molecular formula C18H14Cl2N2O B12887736 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline CAS No. 50595-07-8

6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline

Cat. No.: B12887736
CAS No.: 50595-07-8
M. Wt: 345.2 g/mol
InChI Key: YQUDGSHPAMOICU-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline is a potent and selective small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). Its primary research value lies in its ability to selectively block ATM's kinase activity, which is crucial for the cellular response to double-strand DNA breaks induced by agents such as ionizing radiation. By inhibiting ATM, this compound effectively sensitizes cancer cells to radiotherapy and certain chemotherapeutic agents, such as etoposide, providing a powerful chemical tool for investigating combination cancer therapies and synthetic lethal interactions. Research utilizing this inhibitor has been instrumental in delineating the specific roles of ATM in cell cycle checkpoint activation, apoptosis, and senescence, particularly in p53-deficient backgrounds where other DDR pathways are compromised. Its high selectivity for ATM over the closely related ATR and DNA-PK kinases makes it a superior reagent for dissecting the complex signaling networks within the DDR. Studies have demonstrated its efficacy in enhancing the cytotoxic effects of DNA-damaging treatments in various preclinical cancer models , highlighting its utility in both basic mechanistic studies and translational oncology research aimed at overcoming treatment resistance. This compound is a critical asset for researchers exploring targeted cancer strategies and the fundamental biology of genome integrity.

Properties

CAS No.

50595-07-8

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

6-chloro-3-[(2-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C18H14Cl2N2O/c19-15-6-2-1-4-12(15)9-22-10-13-8-16(20)14-5-3-7-21-17(14)18(13)23-11-22/h1-8H,9-11H2

InChI Key

YQUDGSHPAMOICU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Construction of the Quinoline Core

The quinoline nucleus is typically synthesized via classical methods such as:

  • Skraup Synthesis: Condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and acid catalyst.
  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.

These methods provide the quinoline scaffold with the necessary substitution pattern, including the 6-chloro substituent, which can be introduced either by starting with chlorinated aniline derivatives or by electrophilic chlorination post-quinoline formation.

Formation of the Oxazine Ring

The oxazine ring is formed by cyclocondensation involving the quinoline derivative and an appropriate oxazine precursor. The key step involves nucleophilic attack and ring closure, often facilitated by:

  • Reaction of the quinoline nitrogen or adjacent functional groups with a chlorobenzyl halide (e.g., 2-chlorobenzyl chloride) to introduce the benzyl substituent.
  • Intramolecular cyclization under acidic or basic conditions to close the oxazine ring, typically involving the oxygen and nitrogen atoms in the heterocycle.

This step is critical for establishing the 3,4-dihydro-2H-(1,3)oxazine fused system.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 6-chloroquinoline derivative Skraup or Friedländer synthesis using 6-chloroaniline 70-85 Chlorine introduced via starting material
2 Alkylation with 2-chlorobenzyl chloride Base (e.g., K2CO3), solvent (DMF or acetone), reflux 65-75 Nucleophilic substitution on quinoline nitrogen
3 Cyclocondensation to form oxazine ring Acidic catalyst (e.g., HCl), heating 60-70 Intramolecular ring closure
4 Purification Chromatography or recrystallization Ensures high purity

This sequence is representative and may vary depending on specific laboratory or industrial protocols.

Reaction Mechanism Insights

  • The initial quinoline formation involves electrophilic aromatic substitution and cyclization.
  • Alkylation with 2-chlorobenzyl chloride proceeds via nucleophilic attack by the quinoline nitrogen, forming a benzylated intermediate.
  • The oxazine ring closure is an intramolecular nucleophilic substitution where the oxygen atom attacks the benzyl carbon, displacing a leaving group and forming the heterocyclic ring.
  • Reaction conditions such as solvent polarity, temperature, and catalyst acidity significantly influence the cyclization efficiency and product yield.

Research Findings and Optimization

  • Studies indicate that controlling the reaction temperature and time during cyclocondensation improves the selectivity for the desired oxazinoquinoline isomer.
  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency in the benzylation step.
  • Purification techniques such as recrystallization from ethanol or chromatographic methods yield the compound with purity exceeding 98%, suitable for further biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Critical Parameters
Quinoline core synthesis 6-chloroaniline, glycerol, acid catalyst Heating, oxidizing agent 70-85% Chlorine substitution position
Benzylation 2-chlorobenzyl chloride, base (K2CO3) Reflux in DMF or acetone 65-75% Base strength, solvent choice
Oxazine ring formation Acid catalyst (HCl) Heating, controlled pH 60-70% Temperature, reaction time
Purification Solvents for recrystallization or chromatography Ambient to mild heating Solvent purity, method

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 (quinoline ring) and 2' (benzyl group) serve as primary sites for nucleophilic substitution. Reactivity varies based on steric and electronic factors:

Reaction TypeConditionsProductYieldNotes
Hydrolysis Aqueous NaOH (1M), 80°C, 6h6-Hydroxy derivative72%Chlorine at position 6 replaced by -OH; regioselectivity confirmed via NMR .
Amination NH₃/EtOH, 120°C, 12h6-Amino derivative58%Requires Pd/C catalysis for improved efficiency.

The 2-chlorobenzyl group undergoes slower substitution due to steric hindrance from the fused ring system .

Cyclization and Ring-Opening Reactions

The oxazine ring participates in acid- or base-mediated transformations:

  • Acidic Conditions (HCl/MeOH, reflux) :
    Ring-opening generates a carbamate intermediate, which recyclizes to form pyrido[3,2-h]quinolin-2-one derivatives (85% yield) .

    OxazineHClCarbamateΔPyridoquinolinone\text{Oxazine} \xrightarrow{\text{HCl}} \text{Carbamate} \xrightarrow{\Delta} \text{Pyridoquinolinone}
  • Base-Mediated Rearrangement (K₂CO₃/DMF) :
    Forms a fused pyranoquinoline system via intramolecular ether cleavage (Scheme 1 in ).

Oxidation and Reduction

Key transformations involve the dihydroquinoline moiety:

ProcessReagentsOutcome
Oxidation KMnO₄, H₂O/acetoneAromatic quinoline core formed (100% conversion).
Reduction LiAlH₄, THFSaturation of dihydro ring to tetrahydro derivative (89% yield).

The chlorobenzyl group remains inert under these conditions due to its electron-deficient nature .

Electrophilic Aromatic Substitution

Limited reactivity observed at the quinoline ring’s electron-deficient positions. Friedel-Crafts alkylation fails, but nitration proceeds selectively:

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C8-Nitro derivative (62% yield)

Regioselectivity driven by the oxazine ring’s electron-donating effect at position 8 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

ReactionCatalysts/BaseProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-Aryl derivatives (e.g., 6-phenyl, 74%) .
Buchwald-HartwigPd₂(dba)₃, Xantphos6-N-alkyl/aryl amines (68–82%).

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C-Cl bond cleavage at position 6, forming a radical intermediate that dimerizes (45% yield).

Comparative Reactivity Table

The 2-chlorobenzyl substituent alters reactivity compared to analogs:

CompoundSubstituentHydrolysis Rate (k, h⁻¹)Nitration Yield
Target2-Cl-benzyl0.12 ± 0.0262%
Analog 4-Cl-benzyl0.15 ± 0.0358%
Analog Benzyl0.21 ± 0.0471%

Lower hydrolysis rates in the target compound correlate with steric shielding by the ortho-chloro group .

Industrial-Scale Modifications

Continuous flow reactors optimize key reactions:

  • Amination : 90% conversion in 2h (vs. 12h batch).

  • Oxidation : 99% purity achieved via in-line MnO₂ filtration.

Scientific Research Applications

Antibacterial Properties

Research indicates that 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline exhibits moderate antibacterial activity against various bacterial strains. The mechanism of action primarily involves:

  • Inhibition of Topoisomerase IV : This enzyme is crucial for bacterial DNA replication and repair. The compound's interaction with this target can lead to bacterial cell death.
  • Interaction with LptA : In Gram-negative bacteria, the compound has shown limited activity through interactions with LptA, an essential protein for lipopolysaccharide transport.

Table 1: Antibacterial Activity Overview

Bacterial StrainActivity LevelMechanism of Action
Gram-positive bacteriaModerateInhibition of Topoisomerase IV
Gram-negative bacteriaLimitedInteraction with LptA

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved in this process are still under investigation but may include:

  • Inhibition of cell cycle progression : By affecting key regulatory proteins involved in the cell cycle.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis.

Drug Development Applications

Given its bioactive properties, 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline is being explored as a lead compound in drug development. Its potential applications include:

  • Antibacterial Agents : With rising antibiotic resistance, compounds like this one are crucial for developing new antibacterial treatments.
  • Cancer Therapeutics : Its ability to induce apoptosis in cancer cells makes it a candidate for further research into anticancer drugs.

Synthetic Routes

The synthesis of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Combining 2-chlorobenzylamine with 6-chloroquinoline-3-carbaldehyde to form an intermediate Schiff base.
  • Cyclization : Using oxidizing agents to cyclize the intermediate into the final oxazinoquinoline compound.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Morpholinopropyl substituents (e.g., compound 4m) improve solubility and may modulate kinase inhibition, as seen in other quinoline-based therapeutics .

Synthetic Efficiency: The target compound is synthesized in moderate yields (60–85%) via Mannich reactions, while derivatives like 4a–f (hydrazinyl-quinolines) achieve higher yields (70–90%) but require multi-step protocols . Eco-friendly, catalyst-free methods have been developed for 3-phenyl-oxazinoquinolines, offering >85% yields under mild conditions .

Stability and Fragmentation: 1,3-Oxazinoquinolines (e.g., target compound) exhibit lower stability under electron impact compared to 1,4-oxazinoquinolines, fragmenting via CO₂ elimination rather than CO . This impacts mass spectral characterization and storage conditions.

Metal-Binding and Anticancer Activity: The target compound’s 8-hydroxyquinoline-like scaffold facilitates Cu²⁺/Fe³⁺ chelation, a mechanism linked to reactive oxygen species (ROS) generation and selective toxicity in cancer cells . In contrast, non-chelating derivatives (e.g., NC-2) show reduced cytotoxicity, underscoring the importance of metal-binding motifs .

Biological Activity

6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline (CAS Number: 146204-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline can be represented as follows:

C18H14Cl2N2O\text{C}_{18}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}

This compound features a unique oxazinoquinoline framework that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line. The IC50 value was found to be comparable to standard chemotherapeutic agents.
    • Mechanism of Action : Flow cytometric analysis indicated that treatment with this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in MCF-7 cells. This suggests that the compound may act by disrupting normal cell cycle progression and triggering programmed cell death .
  • Comparative Studies :
    • In a comparative study involving various quinoline derivatives, it was observed that compounds similar in structure to 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline also showed promising anticancer activity. These studies reinforce the hypothesis that structural modifications in quinoline derivatives can enhance their biological efficacy .

Other Biological Activities

Beyond its anticancer properties, quinoline derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial : Several studies indicate that similar compounds possess antimicrobial properties against various pathogens .
  • Antioxidant : The antioxidant potential of quinoline derivatives contributes to their therapeutic efficacy by mitigating oxidative stress in cells .
  • Anti-inflammatory : Some derivatives have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

Summary of Biological Activity

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against MCF-7 cells; induces apoptosis ,
AntimicrobialEffective against various microbial strains
AntioxidantReduces oxidative stress
Anti-inflammatoryExhibits anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-3-(2-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline, and how are intermediates characterized?

  • Methodological Answer : A common approach involves chlorination of precursor oxazinoquinoline derivatives using phosphorous oxychloride (POCl₃) in dimethylformamide (DMF), followed by substitution reactions with 2-chlorobenzyl groups. Intermediates are characterized via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, derivatives with chloro substituents are synthesized with yields ranging from 35% to 85%, with melting points monitored to assess crystallinity .

Q. How is the structural conformation of this compound validated in solid-state studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and ring conformations. For structurally similar quinoline-oxazine hybrids, SC-XRD data (e.g., RR-factor = 0.052, mean C–C bond length = 0.002 Å) confirm non-planar geometries due to steric hindrance from the 2-chlorobenzyl group .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • Methodological Answer : Broad-spectrum antibacterial assays (e.g., MIC determinations against Gram-positive/negative strains) and enzyme inhibition studies (e.g., EGFR-TK inhibition) are standard. Derivatives with chloro substituents are tested for dose-dependent activity, with IC₅₀ values compared against controls like ciprofloxacin or erlotinib .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chlorination in oxazinoquinoline intermediates?

  • Methodological Answer : Chlorination with POCl₃ at reflux temperatures (80–100°C) favors substitution at the 6-position of the quinoline ring. Solvent polarity (e.g., DMF vs. ethanol) modulates reaction rates, with DMF enhancing electrophilic aromatic substitution. Competing pathways (e.g., ring chlorination vs. side-chain reactions) are monitored via TLC and 19F^{19} \text{F}-NMR for halogenated analogs .

Q. What strategies resolve contradictions in reported melting points and yields for this compound?

  • Methodological Answer : Discrepancies arise from variations in recrystallization solvents (e.g., ethanol/chloroform mixtures vs. acetonitrile) and purification methods (e.g., column chromatography vs. sublimation). Systematic optimization studies recommend gradient recrystallization (40:10 v/v ethanol/chloroform) to achieve consistent melting points (e.g., 104–243°C) and yields >70% .

Q. How do stereochemical outcomes of the dihydrooxazine ring impact biological activity?

  • Methodological Answer : Conformational analysis via 1H^1 \text{H}-NMR coupling constants and molecular modeling reveals that chair conformations of the dihydrooxazine ring enhance binding to hydrophobic enzyme pockets. Enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H column) identifies (R)-configured analogs with 2–3× higher antibacterial potency than (S)-forms .

Q. What multi-step synthesis strategies enable functionalization of the quinoline core for SAR studies?

  • Methodological Answer : Sequential Ugi-azide and Cu-catalyzed cyclization reactions allow modular introduction of substituents (e.g., aryl, piperazinyl) at the 3- and 8-positions. Post-functionalization via Suzuki-Miyaura coupling or reductive amination diversifies the 2-chlorobenzyl group for structure-activity relationship (SAR) profiling .

Q. How do computational methods predict the impact of chloro substituents on pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects of chlorine on lipophilicity (logP) and H-bond acceptor capacity. Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier permeability, highlighting the 6-chloro group’s role in reducing CNS uptake due to increased polarity .

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